Taxchinin N

Description

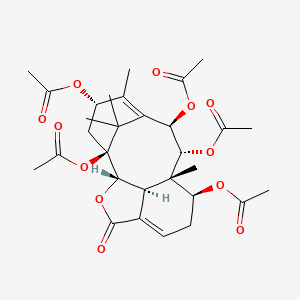

Structure

3D Structure

Properties

Molecular Formula |

C30H38O12 |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

[(1S,2S,4S,7R,8R,9S,10S,16S)-2,4,7,8-tetraacetyloxy-5,9,17,17-tetramethyl-14-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadeca-5,12-dien-10-yl] acetate |

InChI |

InChI=1S/C30H38O12/c1-13-20(37-14(2)31)12-30(42-18(6)35)25-23-19(27(36)41-25)10-11-21(38-15(3)32)29(23,9)26(40-17(5)34)24(39-16(4)33)22(13)28(30,7)8/h10,20-21,23-26H,11-12H2,1-9H3/t20-,21-,23-,24+,25-,26-,29+,30+/m0/s1 |

InChI Key |

PAULMPXEAHEJHY-WETIQCSVSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](CC=C4[C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC4=O)OC(=O)C)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(C3(C(CC=C4C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC4=O)OC(=O)C)C)OC(=O)C)OC(=O)C |

Synonyms |

taxchinin N |

Origin of Product |

United States |

Natural Occurrence and Isolation of Taxchinin N

Taxchinin N is a naturally occurring taxoid, a class of diterpenoid compounds, found in the Chinese Yew (Taxus chinensis). nih.govresearchgate.netacs.orgnih.gov Specifically, it has been isolated from the leaves and stems of this plant species. nih.govresearchgate.netnih.gov The initial discovery and structural elucidation of this compound revealed a unique chemical structure, distinguishing it from other taxoids. It was the first taxoid to be identified with an α,β-unsaturated lactone at positions C-4, C-5, C-20, and C-2. nih.govacs.org

The process of isolating this compound from its natural source is a complex and multi-step procedure, characteristic of the extraction of natural products from plant materials. frontiersin.orgnih.gov Generally, the dried and powdered leaves and stems of Taxus chinensis undergo an initial extraction with a solvent, such as methanol (B129727) or ethanol, to create a crude extract. caf.ac.cn This extract contains a complex mixture of various compounds, from which this compound must be separated.

Following the initial extraction, a series of chromatographic techniques are employed for the purification of this compound. nih.gov These methods separate compounds based on their physical and chemical properties. While the specific details of the isolation of this compound are part of proprietary research, the general approach for separating taxoids from Taxus chinensis extracts involves techniques such as column chromatography and high-performance liquid chromatography (HPLC). nih.govcapes.gov.br For instance, a common strategy involves the use of macroporous resin column chromatography to enrich the taxoid fraction from the crude extract. nih.govcapes.gov.br Subsequent purification steps using silica (B1680970) gel chromatography and preparative HPLC are then typically used to isolate individual taxoids like this compound to a high degree of purity. nih.gov The structure of the isolated compound is then confirmed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), and in the case of this compound, single-crystal X-ray diffraction was also used for definitive structural confirmation. nih.govacs.org

Considerations for Yield and Sustainability in Research Material Acquisition

Yield of this compound from Taxus chinensis

The table below illustrates the yields of four other taxoids from Taxus chinensis needles after a preparative separation process, highlighting the typical low concentrations of these compounds. It is reasonable to infer that the yield of this compound would be in a similarly low range.

| Compound | Content in Enriched Product (%) | Recovery Yield (%) |

| 10-deacetylbaccatin III | 4.58 | 94.96 |

| 7-xylosyl-10-deacetyltaxol | 13.17 | 77.32 |

| Cephalomannine | 1.36 | 88.09 |

| Paclitaxel (B517696) | 3.08 | 95.25 |

This data is based on a study of four other taxoids from Taxus chinensis and is for illustrative purposes to indicate the general low yield of individual taxoids. nih.govcapes.gov.br

The low yield presents a significant challenge for obtaining substantial quantities of this compound for research, necessitating the processing of large amounts of plant material.

Structural Elucidation of Taxchinin N

Advanced Spectroscopic Techniques for Structure Determination

The determination of Taxchinin N's intricate structure was accomplished through a combination of modern spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups, allowing for a comprehensive structural assignment. The primary reference for the isolation and structural elucidation of this compound is the study by Zhao et al., published in the Journal of Natural Products in 2006. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in piecing together the molecular puzzle of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provided initial information on the types and numbers of protons and carbons present in the molecule. Two-dimensional (2D) NMR experiments, which are crucial for complex molecules, were used to establish the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations allows for the assembly of the carbon skeleton and the placement of substituents.

While the specific chemical shift and coupling constant data for this compound are detailed in the primary literature, they are not publicly available in the retrieved search results. acs.org However, analysis of related abeo-taxanes provides insight into the expected spectral features. nih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shift Ranges for Abeo-Taxane Skeletons

| Carbon Atom | Typical Chemical Shift (ppm) | Notes |

| C-1 | 55-70 | Quaternary carbon, part of the 5/7/6-membered ring system. |

| C-2 | 60-75 | Oxygenated methine or methylene (B1212753), position can vary. |

| C-4 | 140-150 | Olefinic or part of a lactone system. |

| C-5 | 70-80 | Oxygenated methine. |

| C-8 | 40-50 | Quaternary carbon. |

| C-11 | 130-140 | Olefinic carbon in the seven-membered ring. |

| C-12 | 150-160 | Olefinic carbon in the seven-membered ring. |

| C-13 | 70-80 | Oxygenated methine, often a site for esterification. |

| C-20 | 110-120 | Exocyclic methylene or part of a lactone. |

Note: This table is illustrative and based on general data for abeo-taxanes. Specific values for this compound are found in Zhao et al., 2006. jipb.net

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique that provides a highly accurate mass measurement of the molecular ion. libretexts.org This precision allows for the confident determination of the compound's molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the structural components of the molecule, corroborating data from other spectroscopic methods. The HRESIMS data for this compound would have been critical in confirming its elemental composition as reported by the discovering scientists. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.com For this compound, the IR spectrum would have been instrumental in identifying key functional groups. Characteristic absorption bands for hydroxyl (-OH) groups, ester carbonyls (C=O), and the distinctive α,β-unsaturated lactone carbonyl would be present. The presence of a strong absorption band in the range of 1750-1780 cm⁻¹ would be indicative of the strained five-membered lactone ring, while other carbonyl stretches for acetate (B1210297) or benzoate (B1203000) groups would appear around 1720-1740 cm⁻¹. nih.govrcsb.org

X-ray Crystallographic Analysis for Definitive Structural Assignment

While spectroscopic methods provide powerful tools for structure elucidation, the definitive and unambiguous determination of a complex molecule's three-dimensional structure is often achieved through single-crystal X-ray diffraction. acs.org This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined.

The structure of this compound was definitively confirmed by single-crystal X-ray analysis. acs.org This method not only verified the connectivity of the atoms established by NMR but also unequivocally determined the relative stereochemistry of the numerous chiral centers within the molecule. The crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional model of the molecule. Specific crystallographic data, such as unit-cell dimensions and atomic coordinates, are deposited in crystallographic databases but were not available in the conducted searches.

Unique Structural Features of this compound: Presence of an α,β-Unsaturated Lactone at C-4, C-5, C-20, and C-2

The most remarkable structural feature of this compound is the presence of an α,β-unsaturated lactone ring involving carbons C-4, C-5, C-20, and C-2. acs.org This feature was unprecedented among the taxoids at the time of its discovery. This moiety fundamentally alters the core structure compared to other abeo-taxanes and introduces a reactive electrophilic site in the molecule. The formation of this lactone ring results in a highly strained and unique polycyclic system, which is of significant interest for both chemical synthesis and biological activity studies.

Biosynthetic Investigations of Taxane Scaffolds Relevant to Taxchinin N

General Taxane (B156437) Biosynthesis Pathway Overview

The biosynthesis of taxanes is a multi-step process that is believed to be conserved across the Taxus genus. frontiersin.org It is estimated to involve approximately 20 enzymatic reactions to convert the primary precursor into the final taxane products. encyclopedia.pubnih.govresearchgate.net The pathway can be broadly divided into three main stages: the formation of the taxane core, the subsequent modification of this core skeleton, and the synthesis and attachment of the C-13 side chain. encyclopedia.pubnih.gov

Like all diterpenoids, the biosynthesis of taxanes begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govmdpi.comthieme-connect.com GGPP is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov Plants utilize two distinct pathways to produce these isoprenoid precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.com The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form GGPP. encyclopedia.pubnih.govjmb.or.kr

The formation of the characteristic taxane core is initiated by the enzyme taxadiene synthase (TS), which catalyzes the cyclization of the linear GGPP into taxa-4(5),11(12)-diene. mdpi.commdpi.compnas.orgresearchgate.net This is considered the committed step in taxane biosynthesis. thieme-connect.compnas.org

Following the formation of the taxadiene skeleton, a series of post-cyclization modifications occur, primarily mediated by cytochrome P450 (CYP) monooxygenases. pnas.orgnih.gov These enzymes are responsible for the hydroxylation of the taxane core at various positions. pnas.orgnih.govresearchgate.net The first of these is the hydroxylation at C5, catalyzed by taxadiene 5α-hydroxylase, to produce taxa-4(20),11(12)-dien-5α-ol. pnas.orgacs.org Subsequent hydroxylations at positions such as C2, C7, C9, C10, C13, and C14 are carried out by a suite of specific CYP enzymes, many of which belong to the CYP725A family. frontiersin.orgacs.orgmdpi.com These hydroxylation reactions, along with various acylation steps, create the diverse array of taxoids found in nature. nih.govmdpi.com The order of these reactions can vary, leading to a complex network of biosynthetic routes rather than a single linear pathway. encyclopedia.pub

| Enzyme | Function in Taxane Biosynthesis | Reference |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes GGPP from IPP and DMAPP | encyclopedia.pubnih.gov |

| Taxadiene Synthase (TS) | Cyclizes GGPP to form the taxadiene core | mdpi.commdpi.com |

| Taxadiene 5α-hydroxylase | Hydroxylates the taxadiene core at the C5 position | pnas.orgacs.org |

| Cytochrome P450 Hydroxylases (e.g., CYP725A family) | Catalyze multiple hydroxylation steps at various positions on the taxane ring | frontiersin.orgnih.gov |

Insights into Rearrangement Mechanisms Leading to Abeo-Taxane Skeletons

Taxchinin N possesses an 11(15→1)-abeo-taxane skeleton, which is a rearranged form of the typical taxane core. The formation of such skeletons is thought to occur through skeletal rearrangement of a baccatin (B15129273) III-type precursor. nih.govnih.gov These rearrangements can be triggered under certain chemical conditions, such as treatment with Lewis or Brønsted acids, which can induce a cationic rearrangement. researchgate.net

One proposed mechanism for the formation of a 1(15→11) abeotaxane skeleton involves the removal of a leaving group (like an acetoxy group) from C-13, followed by migration of the C-11–C-12 double bond. acs.org This can lead to the formation of a strained cyclopropyl (B3062369) ring involving C-1, C-11, and C-15, which then opens to form the rearranged abeotaxane structure. acs.org While these rearrangements have been achieved through chemical synthesis, an enzymatic basis for the formation of 11(15→1)abeo-taxanes in vivo has also been suggested, although the specific enzymes involved have not been fully characterized. acs.orgpsu.edunih.gov The study of these rearrangements provides insight into the potential biosynthetic pathways leading to compounds like this compound. researchgate.netuoguelph.ca

Potential for Pathway Engineering and Biotransformation Studies

The elucidation of the taxane biosynthetic pathway opens up possibilities for metabolic engineering and biotransformation to produce specific taxanes or novel derivatives. frontiersin.orgnih.gov

Research has shown that the biosynthesis of taxanes can be cell-type specific. researchgate.netresearchgate.net For example, studies in Taxus mairei have indicated that genes related to taxol biosynthesis are predominantly expressed in leaf mesophyll cells and the endodermis. researchgate.netresearchgate.net Understanding the spatial organization of the biosynthetic pathway within the plant is crucial for optimizing production in cell cultures or heterologous systems. nih.gov By identifying the specific cell types where key biosynthetic enzymes are active, it may be possible to target genetic engineering efforts more effectively.

The production of taxanes in plant cell cultures can be significantly enhanced through the use of elicitors, which are compounds that stimulate plant defense responses and secondary metabolism. jmp.ir Various elicitors, such as methyl jasmonate, coronatine, salicylic (B10762653) acid, and chitosan, have been shown to increase the yield of taxanes in Taxus cell suspension cultures. nih.govmdpi.comresearchgate.netnih.gov

For instance, the combination of methyl jasmonate and cyclodextrins has been shown to have a synergistic effect on taxane production, increasing yields significantly compared to non-elicited cultures. nih.gov Coronatine has been identified as a particularly potent elicitor for inducing taxane biosynthesis. researchgate.netoup.com These studies demonstrate the potential of using elicitors to manipulate the biosynthetic pathway and increase the production of desired taxane compounds. jmp.irfrontiersin.org Further research into the effects of different elicitors could lead to optimized production systems for specific taxanes, potentially including those with rearranged skeletons like this compound.

| Elicitor | Effect on Taxane Production in Cell Culture | Reference |

| Methyl Jasmonate | Up-regulates the taxane-ring formation step; enhances production | nih.govnih.gov |

| Coronatine | Potent inducer of taxane biosynthesis; significantly increases total taxane yield | mdpi.comresearchgate.net |

| Salicylic Acid | Boosts taxane production compared to control conditions | mdpi.com |

| Chitosan | Enhances the production of secondary metabolites, including taxanes | jmp.ir |

| Cyclodextrins | Can act synergistically with other elicitors to increase taxane production and excretion | nih.gov |

Structure Activity Relationship Sar Studies of Taxchinin N Analogs

Identification of Key Structural Elements for Preclinical Activity

Through systematic modifications of the Taxchinin core structure, researchers have pinpointed several key structural motifs that are critical for its preclinical activity. These findings are foundational for the rational design of new therapeutic agents.

A recurring and critical finding in the SAR of Taxchinin analogs is the indispensable role of an exocyclic α,β-unsaturated ketone moiety. nih.gov Studies involving the synthesis and cytotoxic screening of derivatives of Taxchinin A, a closely related precursor, have demonstrated that this functional group, particularly when located at ring C, is a key determinant of bioactivity. nih.govresearchgate.netnih.gov Derivatives that possess this exocyclic unsaturated ketone at ring C consistently exhibit potent cytotoxic activity, whereas analogs lacking this feature are typically inactive or only marginally active. nih.govnih.gov This suggests that the α,β-unsaturated ketone acts as a Michael reaction acceptor, a functionality known to be involved in various biological signaling pathways. nih.gov In contrast, the presence of an α,β-unsaturated ketone positioned at ring A was found to have no significant effect on the activity. nih.govresearchgate.netnih.gov This highlights the specific positional importance of this reactive group for the compound's mechanism of action.

The three-dimensional arrangement of the complex taxane (B156437) ring system also plays a crucial role in determining biological activity. Significant cytotoxicity observed in certain potent derivatives, such as 5-oxo-13-substituted taxchinin A analogs, has been attributed to conformational changes within the taxane rings. nih.govresearchgate.netnih.gov These structural shifts can alter the molecule's ability to interact with its biological target. The introduction of specific substituents can induce these conformational adjustments, thereby enhancing the compound's potency. nih.gov The analysis of NMR data, specifically the J-coupling between certain protons (e.g., H-2 and H-3), can provide evidence for these conformational changes, linking them to the observed increases in activity. nih.gov

The nature and position of substituents on the taxane skeleton are pivotal in modulating the preclinical activity of Taxchinin N analogs. Modifications at the C-5 and C-13 positions have been extensively studied.

For instance, the parent compound Taxchinin A and its 13-oxo derivative show no activity. nih.gov However, the introduction of an oxo group at the C-5 position leads to a significant increase in potency. nih.gov The 5-oxo derivative 13 and the 5,13-dioxo derivative 4 demonstrated notable cytotoxic activity with IC₅₀ values of 3.16 μM and 1.68 μM, respectively. nih.gov

The interplay between substituents at C-5 and C-13 is particularly noteworthy. The 13-TBDMS derivative 9 was inactive, but its 5-oxo counterpart, 5-Oxo-13-TBDMS-taxchinin A (11), was found to be one of the most potent derivatives, with an IC₅₀ value of 0.48 μM. nih.govresearchgate.net Similarly, while a derivative with a C-13(15) tetrahydrofuran (B95107) ring (14) was inactive, its 5-oxo version (15) showed strong activity with an IC₅₀ of 0.75 μM. nih.govresearchgate.netnih.gov These findings underscore that while the substituent at C-13 is important, the presence of a C-5 oxo group can be essential for unlocking the cytotoxic potential of these analogs. nih.gov A phenylisoserine (B1258129) moiety at the C-13 position has also been identified as being important for activity. nih.gov

| Compound Name | Modification | Cytotoxic Activity (IC₅₀ in μM) |

|---|---|---|

| Taxchinin A | Parent Compound | Inactive |

| 5,13-dioxo derivative 4 | Oxo groups at C-5 and C-13 | 1.68 |

| 5-Oxo-13-TBDMS-taxchinin A (11) | Oxo group at C-5, TBDMS at C-13 | 0.48 |

| 5-oxo taxchinin A (13) | Oxo group at C-5 | 3.16 |

| 5-oxo-13,15-epoxy-13-epi-taxchinin A (15) | Oxo group at C-5, epoxy ring at C-13/C-15 | 0.75 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of the structural requirements for activity and to guide the design of new compounds, quantitative structure-activity relationship (QSAR) modeling has been employed. amazon.com QSAR seeks to establish a mathematical correlation between the chemical structures of compounds and their biological activities. frontiersin.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the 3D properties of a set of molecules with their biological activity. nih.govnih.gov In studies of Taxchinin A derivatives, CoMFA has been used to build predictive models. nih.govresearchgate.net These models calculate the steric and electrostatic fields around the aligned molecules and relate them to their observed cytotoxic activities. nih.gov The resulting 3D contour maps from the CoMFA study show regions where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity. nih.gov For a series of Taxchinin A derivatives, the CoMFA model indicated that the electrostatic field had a slightly greater contribution (60.5%) to the model than the steric field (39.5%). nih.gov

The development of a statistically robust and predictive QSAR model is a primary goal of these computational studies. frontiersin.org For the Taxchinin A derivatives, a CoMFA model was developed that showed good predictive ability. nih.govresearchgate.netnih.gov The quality of the model is often assessed by the cross-validated correlation coefficient (q²), which measures the model's internal predictivity. A q² value of 0.64 was obtained for the CoMFA model of Taxchinin A derivatives, indicating a reliable predictive model. nih.govresearchgate.net The non-cross-validated correlation coefficient (r²) was 0.99, suggesting a strong correlation between the predicted and experimental activities for the compounds included in the training set. nih.gov Such validated models serve as invaluable tools for the virtual screening and design of new, potentially more potent, cytotoxic compounds before their actual synthesis, saving time and resources. nih.govfrontiersin.org

Preclinical Pharmacological Investigations of Taxchinin N and Its Active Derivatives

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The cytotoxic potential of Taxchinin N and its derivatives has been evaluated across a range of human cancer cell lines, revealing broad inhibitory effects on tumor cell proliferation. These investigations have utilized both large-scale screening panels and specific cancer cell line studies to determine the efficacy and selectivity of these compounds.

Evaluation in Human Tumor Cell Line Panels (e.g., NCI-60)

Derivatives of this compound have been subjected to screening against the NCI-60 human tumor cell line panel, a set of 60 diverse human cancer cell lines used by the National Cancer Institute to identify and characterize potential anticancer agents. wikipedia.org The results from these screenings demonstrated that synthetic derivatives of Taxchinin A, a related taxoid, exhibited broad inhibitory effects on the proliferation of these tumor cell lines. unc.eduacs.orgnih.gov Notably, these compounds showed a degree of selectivity towards colon cancer, melanoma, and renal cancer cell lines within the panel. unc.eduacs.orgnih.gov The data generated from the NCI-60 assays have been instrumental in establishing initial structure-activity relationships (SAR) for this class of compounds. unc.eduacs.orgnih.gov

Table 1: NCI-60 Cell Line Panel Selectivity of Taxchinin A Derivatives

| Cancer Type | Selectivity |

|---|---|

| Colon Cancer | Notable |

| Melanoma | Notable |

| Renal Cancer | Notable |

This table is based on findings from NCI-60 screenings of Taxchinin A derivatives, which showed selective inhibitory effects against these cancer types.

Studies in Specific Cancer Cell Lines (e.g., A549, HCT-116, Melanoma, Renal Cancer)

Beyond the broad panel screening, the cytotoxic effects of this compound derivatives have been investigated in specific human cancer cell lines.

A549 (Non-small cell lung cancer): Twenty-one derivatives of taxchinin A and the related compound brevifoliol (B1200483) were synthesized and evaluated for their cytotoxicity against the human non-small cell lung cancer (A549) cell line. researchgate.net Nine of these derivatives demonstrated potent activity, with IC50 values ranging from 0.48 to 6.22 microM. researchgate.net The most potent derivatives were 5-Oxo-13-TBDMS-taxchinin A and 5-oxo-13,15-epoxy-13-epi-taxchinin A, with IC50 values of 0.48 and 0.75 microM, respectively. researchgate.net

HCT-116 (Colon cancer): While specific IC50 values for this compound itself on HCT-116 are not detailed in the provided results, derivatives of related compounds have shown activity against this cell line. For instance, in broader studies, certain compounds have demonstrated growth inhibitory effects on HCT-116 cells. brieflands.comresearchgate.net The selectivity of Taxchinin A derivatives for colon cancer in the NCI-60 panel suggests that HCT-116 would be a relevant line for further study. unc.eduacs.org

Melanoma and Renal Cancer: The notable selectivity of Taxchinin A derivatives against melanoma and renal cancer cell lines in the NCI-60 panel highlights their potential in treating these malignancies. unc.eduacs.orgnih.gov There is a recognized, though not fully understood, association between melanoma and renal cell carcinoma. nih.govcancernetwork.com Mechanistic studies on derivatives have shown they can induce tumor cell apoptosis, a key process in cancer treatment. unc.eduacs.org

Table 2: Cytotoxicity of Taxchinin A Derivatives against A549 Cell Line

| Derivative | IC50 (µM) |

|---|---|

| 5-Oxo-13-TBDMS-taxchinin A | 0.48 |

| 5-oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 |

| Other active derivatives (7 total) | 0.75 - 6.22 |

This table presents the IC50 values for the most potent synthesized derivatives of taxchinin A against the A549 human non-small cell lung cancer cell line.

Molecular Mechanisms of Action

The anticancer effects of this compound and its derivatives are linked to their ability to interfere with the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in cell division and other vital processes.

Microtubule Dynamics Modulation

These compounds modulate microtubule dynamics, leading to the disruption of the cell cycle and eventual cell death. unc.eduacs.orgnih.gov

Unlike taxanes such as paclitaxel (B517696), which are known to stabilize microtubules, mechanistic studies indicate that derivatives of Taxchinin A can destabilize microtubules. unc.eduacs.orgnih.govnih.gov This destabilization disrupts the delicate equilibrium between tubulin dimers and microtubules, which is crucial for proper mitotic spindle formation and function during cell division. unc.eduacs.orgnih.gov By upsetting this balance, these compounds can induce apoptosis (programmed cell death) in tumor cells. unc.eduacs.org

The destabilization of microtubule equilibrium is a direct consequence of the effect of these compounds on tubulin polymerization. While taxol (paclitaxel) and other stabilizers promote the polymerization of tubulin into stable microtubules, agents that destabilize microtubules, such as vinca (B1221190) alkaloids, inhibit the assembly of tubulin heterodimers. chimia.chacademicjournals.org The derivatives of Taxchinin A appear to belong to this latter class of microtubule-destabilizing agents. unc.eduacs.org This mode of action is distinct from microtubule-stabilizing agents and offers a different therapeutic approach to targeting the tubulin-microtubule system in cancer cells. chimia.ch

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, and its aberrant activation is a hallmark of many cancers, contributing to tumor progression and drug resistance. nih.govresearchgate.netsigmaaldrich.com The inhibition of this pathway is a key strategy in developing novel cancer therapies. nih.govresearchgate.net

Researchers have successfully designed and synthesized dual-functional antitumor derivatives from the taxchinin A scaffold. nih.govnih.govacs.org By incorporating an α,β-unsaturated carbonyl system, a structural feature found in known NF-κB inhibitors like parthenolide, into the abeo-taxane core, new compounds were created that demonstrated the ability to suppress NF-κB activation. nih.govnih.govacs.org Mechanistic studies confirmed that these novel taxchinin A derivatives could inhibit the NF-κB signaling cascade, a mechanism that is distinct from the microtubule-targeting action of traditional taxanes like paclitaxel. nih.govnih.gov This dual-action capability represents a significant advancement, as combining NF-κB inhibition with other anticancer mechanisms can enhance therapeutic efficacy and potentially overcome drug resistance. nih.gov

Induction of Apoptosis in Tumor Cells

Apoptosis, or programmed cell death, is a naturally regulated process essential for tissue homeostasis, and its evasion is a fundamental characteristic of cancer cells. nih.gov Inducing apoptosis is a primary goal of many cancer treatments. nih.govnih.gov

Preclinical studies have shown that the novel derivatives of taxchinin A are potent inducers of apoptosis in tumor cells. nih.govnih.govacs.orgresearchgate.net The anti-proliferative activity of these compounds against human colon carcinoma (HCT-116) cells was found to be a direct result of their ability to trigger apoptosis. nih.gov For instance, treatment with two specific derivatives, compounds 11 and 12 , led to a dose-dependent increase in the apoptotic cell population. nih.gov This apoptotic effect is believed to be a consequence of the compounds' dual mechanisms of action: microtubule destabilization and NF-κB pathway inhibition. nih.govnih.govacs.orgresearchgate.netpatsnap.com

| Compound | Concentration (μM) | Apoptotic Cells (%) |

| Control | 0 | 1.89 |

| Compound 11 | 1 | 8.54 |

| 2 | 20.36 | |

| Compound 12 | 1 | 4.93 |

| 2 | 19.87 | |

| Data derived from studies on HCT-116 cells, showing the dose-dependent increase in apoptosis after treatment with taxchinin A derivatives. nih.gov |

Cell Cycle Arrest Mechanisms

The cell cycle is a series of coordinated events that leads to cell division. nih.gov A common mechanism of anticancer drugs is to interrupt this cycle, leading to a halt in proliferation and subsequent cell death. researchgate.net Taxanes are well-known for their ability to cause cell cycle arrest, typically at the G2/M phase, by interfering with microtubule dynamics. researchgate.netresearchgate.net

The derivatives of taxchinin A have also been shown to induce cell cycle arrest. nih.govresearchgate.net The mechanism is linked to their ability to disrupt microtubule equilibrium, which blocks cells from progressing through mitosis. nih.gov This action, combined with the inhibition of pro-survival signals from the NF-κB pathway, creates a robust antitumor effect, preventing cancer cells from dividing and promoting their elimination through apoptosis. nih.gov The cell cycle is primarily regulated by cyclin-dependent kinases (CDKs) and their cyclin partners; disruption of this machinery by agents like the taxchinin A derivatives leads to a stable arrest. nih.gov

Exploration of Other Preclinical Biological Activities

Antiplatelet Activity (of related taxanes for comparative research)

Beyond anticancer effects, some taxanes have been investigated for their impact on platelet aggregation. The platelet cytoskeleton is crucial for aggregation, and agents that stabilize microtubules, like some taxanes, can inhibit this process. researchgate.net

A comparative study on taxanes isolated from Taxus cuspidata revealed significant antiplatelet activity. researchgate.net Compounds such as taxinine (B26179), taxinine A, taxinine B, and taxchinin B demonstrated inhibitory effects on platelet aggregation induced by arachidonic acid and the thromboxane (B8750289) A2 analog U46619. researchgate.net Notably, all tested taxanes showed stronger inhibition against arachidonic acid-induced aggregation than acetylsalicylic acid (ASA), a standard antiplatelet agent. researchgate.net This suggests that taxane (B156437) compounds could be a source of new antiplatelet agents with different mechanisms of action from those currently in use. researchgate.net

| Compound | IC₅₀ vs. Arachidonic Acid (μM) | IC₅₀ vs. U46619 (μM) |

| Taxinine | 14.4 | 34.8 |

| Taxinine A | 64.5 | 24.9 |

| Taxinine B | 35.5 | 36.2 |

| Taxchinin B | 28.6 | 71.9 |

| Acetylsalicylic Acid (ASA) | 63.0 | 340.0 |

| Comparative inhibitory concentrations (IC₅₀) of various taxanes on platelet aggregation. researchgate.net |

Potential for Multi-Target Modulation

The development of single drugs that can modulate multiple biological targets is an increasingly attractive strategy in pharmacology, particularly for complex diseases like cancer. nih.gov This approach can lead to superior therapeutic profiles compared to single-target agents or multi-drug combinations. nih.gov

The synthetic derivatives of taxchinin A exemplify this multi-target potential. nih.govnih.govacs.org Research has demonstrated that these compounds act as dual-functional agents. nih.govnih.govacs.orgresearchgate.netpatsnap.com They were specifically designed to integrate two distinct pharmacophores into the inactive taxchinin A scaffold: a side chain similar to that of paclitaxel to interact with microtubules, and an α,β-unsaturated carbonyl moiety to inhibit the NF-κB pathway. nih.govnih.govacs.org Mechanistic studies confirmed that these derivatives successfully destabilize microtubule equilibrium and inhibit NF-κB activation, providing a new strategy for developing potent anticancer drugs from natural taxoid scaffolds. nih.govnih.govacs.org

In Vitro and In Vivo Preclinical Model Systems

The preclinical evaluation of taxanes and their derivatives relies on a variety of model systems to assess their efficacy and mechanisms of action.

In Vitro Models:

Cell Culture Systems: A wide range of human cancer cell lines are used to screen for cytotoxic and antiproliferative activity. For taxchinin A derivatives, the National Cancer Institute's 60-cell line panel (NCI-60) was used, which revealed notable selectivity against colon cancer, melanoma, and renal cancer cell lines. nih.govnih.govacs.org Specific cell lines such as HCT-116 (colon carcinoma) have been used for mechanistic studies, including apoptosis and cell cycle analysis. nih.gov Other taxoids from Taxus species have been tested against cell lines including A549 (non-small cell lung cancer), T-24 (bladder cancer), QGY-7701 (liver cancer), and MCF-7 (breast cancer). nih.govnih.govmdpi.com Cell cultures of Taxus media and other plants are also developed for the sustainable production of taxanes. academicjournals.orgmolaid.com

In Vivo Models:

Murine Tumor Models: To evaluate the antitumor efficacy in a living organism, xenograft models are commonly employed. These models involve implanting human tumor cells into immunocompromised mice. For instance, extracts from Taxus media have been tested in animal models carrying A549 tumor xenografts. nih.gov Similarly, aqueous extracts of Taxus mairei were shown to inhibit the growth of NCI-N87 human gastric cancer xenografts in nude mice. While specific in vivo data for this compound or its direct derivatives are not yet published, these models represent the standard for future preclinical development.

Future Research Directions

Further Exploration of Novel Structural Modifications for Enhanced Preclinical Activity

The development of new and more effective taxoid-based therapeutic agents hinges on the continued exploration of novel structural modifications. While Taxchinin N itself is an inactive taxoid, its 11(15→1)-abeo-taxane skeleton presents a unique scaffold for derivatization. nih.gov Future research will likely focus on several key areas of modification to enhance its preclinical activity.

One promising avenue is the modification of various positions on the taxane (B156437) core. Studies on other taxoids, such as paclitaxel (B517696), have shown that modifications at the C-7, C-10, and C-3' positions can significantly influence biological activity and reduce susceptibility to drug resistance mechanisms. nih.govuq.edu.au For instance, synthesizing derivatives of the this compound scaffold with different acyl groups at these positions could modulate the molecule's interaction with its biological targets. acs.org Research on related compounds has established that the exocyclic unsaturated ketone in ring C is a crucial structural element for cytotoxic activity. researchgate.net Therefore, creating new derivatives that maintain or enhance this feature while altering other parts of the molecule could yield compounds with improved potency. researchgate.net

Another strategy involves incorporating pharmacophores from other active compounds into the this compound skeleton. nih.gov Researchers have successfully created dual-functional derivatives by integrating the N-acyl-3'-phenylisoserine side chain from paclitaxel and an α,β-unsaturated carbonyl system from NF-κB inhibitors into the Taxchinin A scaffold. nih.gov This approach yielded compounds that could both destabilize microtubules and inhibit NF-κB activation, suggesting that a similar strategy with this compound could produce novel agents with multifaceted mechanisms of action. nih.gov The synthesis of these complex new analogs will require the development of innovative and efficient chemical reaction toolboxes. researchgate.net

Deeper Elucidation of Mechanistic Pathways and Target Identification

A comprehensive understanding of the molecular mechanisms underlying the activity of any potential drug candidate is crucial for its development. For derivatives of this compound, future research must focus on deeply elucidating their mechanistic pathways and identifying specific cellular targets.

While the primary target of classic taxanes like paclitaxel is the β-tubulin subunit, leading to microtubule stabilization and cell cycle arrest, novel derivatives may exhibit different or additional mechanisms. academicjournals.orgnih.gov Mechanistic studies on derivatives of the related Taxchinin A have shown that they can induce tumor cell apoptosis by destabilizing microtubules and inhibiting NF-κB activation. nih.govresearchgate.net Future investigations should determine if this compound derivatives act similarly or through distinct pathways. This could involve examining their effects on the cell cycle, induction of apoptosis through signaling cascades like the Bcl-2 family, and impact on various cancer-related signaling pathways such as PI3K/Akt/mTOR. academicjournals.orgfrontiersin.org

Identifying the direct molecular binding partners is a key objective. Modern chemical proteomics and affinity-based protein profiling can be used to isolate and identify the specific proteins that interact with active this compound derivatives. This could confirm β-tubulin as a target or reveal entirely new ones. Furthermore, global analyses using transcriptomics (to measure changes in gene expression) and proteomics can provide a broad view of the cellular response to these compounds, helping to map the affected signaling networks and uncover the full scope of their biological effects. mdpi.com

Computational Approaches for Drug Design and Optimization

In silico methods, or computer-aided drug design (CADD), are indispensable tools for accelerating the discovery and optimization of new therapeutic compounds. jpionline.orgnih.govtaylorandfrancis.com These computational approaches can be extensively applied to the design of novel this compound derivatives, saving significant time and resources by prioritizing the most promising candidates for synthesis. tsijournals.comresearchgate.net

Key computational techniques include:

Molecular Docking: This technique can be used to simulate the interaction between designed this compound analogs and their potential protein targets, such as the β-tubulin binding pocket. researchgate.nettsijournals.com By predicting the binding affinity and orientation, researchers can rationally design modifications to improve how strongly and specifically the compound binds to its target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net By developing a QSAR model for this compound derivatives, it would be possible to predict the cytotoxic potency of virtual, unsynthesized compounds, thereby guiding the design of more effective molecules. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound when bound to its target protein over time. enamine.net This provides insights into the stability of the interaction and the conformational changes induced in the protein, which can help explain the compound's mechanism of action at a molecular level. enamine.net

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed compounds. researchgate.netnih.gov This allows for the early identification and filtering out of molecules that are likely to have poor pharmacokinetic profiles or toxic effects, focusing synthetic efforts on candidates with a higher probability of success.

These computational strategies enable a rational, hypothesis-driven approach to modifying the this compound scaffold for optimal preclinical activity. jpionline.orgnih.gov

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

To understand how a potential drug is processed in a biological system, it is essential to perform comprehensive metabolite profiling. Future research on promising this compound derivatives will require the use of advanced analytical techniques to identify and quantify the metabolites formed in vitro and in vivo. nih.govnews-medical.net

The primary platforms for this type of analysis are based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnews-medical.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in metabolomics. nih.govresearchgate.net High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the complex mixture of compounds in a biological sample before they are detected by a mass spectrometer. nih.govresearchgate.net High-resolution MS provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites, while tandem MS (MS/MS) is used to fragment molecules to obtain structural information for identification. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for the unambiguous structural elucidation of novel compounds. news-medical.netnih.gov It provides detailed information about the chemical environment of atoms within a molecule, which is critical for confirming the structures of metabolites identified by MS. mdpi.com

Biotechnological Approaches for Sustainable Production of Taxoid Scaffolds

The production of taxoids often relies on their extraction from slow-growing yew (Taxus) trees, which is inefficient and ecologically unsustainable. researchgate.netnih.govacademicjournals.org Biotechnological methods offer a promising and environmentally friendly alternative for the large-scale production of the core taxane scaffold, which can then be used for the semi-synthesis of this compound derivatives. academicjournals.orgresearchgate.netresearchgate.net

Key biotechnological strategies include:

Plant Cell Culture: Cultures of Taxus cells can be grown in large, controlled bioreactors to produce taxoids. researchgate.nettandfonline.comupf.edu The yield can be significantly enhanced by optimizing culture conditions and by adding signaling molecules called elicitors (such as methyl jasmonate) that stimulate the cells' natural defense pathways, leading to increased production of secondary metabolites like taxanes. researchgate.nettandfonline.comnih.gov

Metabolic Engineering and Synthetic Biology: This approach involves genetically modifying microorganisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae to produce taxoid precursors. frontiersin.orgjmb.or.kr Scientists have successfully engineered microbes to produce taxadiene, a key intermediate in the taxane biosynthetic pathway. encyclopedia.pub The ultimate goal is to reconstruct the entire multi-step pathway in a microbial host, creating a "cell factory" for the efficient and scalable fermentation-based production of complex taxoid scaffolds. frontiersin.orgjmb.or.kr

Hairy Root Cultures: Genetically transformed "hairy root" cultures of Taxus species can also be used. These cultures often exhibit rapid growth and stable production of secondary metabolites, offering another viable platform for taxoid production. nih.govfrontiersin.org

These biotechnological platforms are crucial for providing a sustainable and economically viable supply of the necessary chemical starting materials for the development of new taxoid-based therapies. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.